Isoemetine, tetradehydro-
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Overview
Description
Isoemetine, tetradehydro- is a derivative of emetine, an alkaloid found in the ipecac root. Emetine and its derivatives, including isoemetine, have been studied for their biological activities, particularly their ability to inhibit protein synthesis in mammalian cells
Preparation Methods
Isoemetine, tetradehydro- can be synthesized through various synthetic routes. One common method involves the stereospecific synthesis of emetine and isoemetine . The preparation typically involves the use of specific reagents and reaction conditions to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Isoemetine, tetradehydro- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the tetradehydro-Diels–Alder reaction is a notable reaction involving isoemetine, tetradehydro-, which allows for the formation of fused aromatic rings under specific conditions .
Scientific Research Applications
Isoemetine, tetradehydro- has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its ability to inhibit protein synthesis, making it a valuable tool for studying cellular processes . In medicine, isoemetine and its derivatives have shown potential as antiviral and anticancer agents due to their ability to interfere with protein synthesis and other cellular functions . Additionally, isoemetine, tetradehydro- has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of isoemetine, tetradehydro- involves the inhibition of protein synthesis. It binds to the ribosomal subunits in eukaryotic cells, preventing the elongation of the polypeptide chain during translation . This inhibition of protein synthesis leads to various cellular effects, including the disruption of viral replication and the induction of apoptosis in cancer cells . The molecular targets and pathways involved in its mechanism of action include ribosomal proteins and RNA-dependent RNA polymerases .
Comparison with Similar Compounds
Isoemetine, tetradehydro- is similar to other emetine derivatives, such as dehydroemetine and cephaeline . These compounds share similar structures and biological activities, particularly their ability to inhibit protein synthesis. isoemetine, tetradehydro- is unique in its specific stereochemistry and its ability to undergo specific chemical reactions, such as the tetradehydro-Diels–Alder reaction . This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVVAXYIELKVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859331 |
Source
|
Record name | 1‐({3‐Ethyl‐9,10‐dimethoxy‐1H,2H,3H,4H,6H,7H,11bH‐ pyrido[2,1‐a]isoquinolin‐2‐yl}methyl)‐6,7‐ dimethoxy‐1,2,3,4‐tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7005-82-5 |
Source
|
Record name | 3-Ethyl-1,3,4,6,7,11b-hexahydro-9,10-dimethoxy-2-[(1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolinyl)methyl]-2H-benzo[a]quinolizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7005-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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